molecular formula C7H14ClNO B1522138 Octahydrocyclopenta[b][1,4]oxazine hydrochloride CAS No. 1197767-62-6

Octahydrocyclopenta[b][1,4]oxazine hydrochloride

Cat. No.: B1522138
CAS No.: 1197767-62-6
M. Wt: 163.64 g/mol
InChI Key: JWEHBYVWAVHAEP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEHBYVWAVHAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydrocyclopenta[b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form an oxime, which is then reduced to the corresponding amine. This amine undergoes cyclization with formaldehyde under acidic conditions to yield the desired oxazine ring. The hydrochloride salt is formed by treating the oxazine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Octahydrocyclopenta[b][1,4]oxazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological molecules.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of octahydrocyclopenta[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (4aR,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride
  • CAS No.: 1820580-89-9
  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • Purity : 97% (typical commercial grade) .
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) .

Structural Features :
This bicyclic compound consists of a fused cyclopentane-oxazine ring system, with stereochemistry at the 4a and 7a positions (R and S configurations, respectively). The hydrochloride salt enhances its stability and solubility in polar solvents.

Comparison with Structurally Similar Compounds

Stereoisomers

Compound Name CAS No. Stereochemistry Purity Molecular Weight (g/mol) Key Differences
(4aS,7aS)-Isomer 1660110-86-0 4aS,7aS 95% 163.65 Stereochemical inversion at 4a position; may affect receptor binding or reactivity .
rel-(4aR,7aR)-Isomer 1616436-40-8 4aR,7aR 95% 163.65 Relative stereochemistry alters spatial arrangement, impacting solubility and biological activity .

Core Structure Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structural Differences Applications/Safety
Octahydrocyclopenta[b]morpholine 1018639-83-2 C₇H₁₃NO 127.18 Lacks chloride ion; morpholine ring replaces oxazine Used in organic synthesis; lower toxicity (R36: eye irritation) .
2-(Cyclohex-1-en-1-yl)ethyl-oxazine 438487-31-1 C₂₄H₂₄NO₄ 411.45 Extended fused-ring system with ketone groups Potential pharmaceutical intermediate; limited safety data .

Functional Group Derivatives

Compound Name CAS No. Functional Modifications Key Properties
Oxycodone-Related Compound A - Morphinan backbone with ketone/hydroxyl groups Opioid derivative; regulated due to pharmacological activity .
9-Fluoro-oxazinoquinoline carboxylic acid - Fluorine substitution and carboxylic acid group Antibacterial applications; higher molecular complexity .

Biological Activity

(4aS,7aR)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride is a heterocyclic compound characterized by its unique fused ring structure containing nitrogen and oxygen atoms. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • IUPAC Name : (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine; hydrochloride
  • Molecular Formula : C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • CAS Number : 1147112-78-4

Biological Activity

Research indicates that octahydrocyclopenta[b][1,4]oxazine hydrochloride exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : There is growing interest in the anticancer properties of this compound. Early research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • CNS Activity : Related compounds have demonstrated central nervous system (CNS) depressant effects. For example, studies on similar oxazine derivatives have shown a reduction in locomotor activity in animal models, indicating potential sedative or anxiolytic properties . Such findings suggest that this compound might also impact CNS functions.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors that modulate various biochemical pathways. This interaction can lead to changes in enzyme activity or receptor signaling, ultimately affecting cellular processes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNoted Biological Activity
1,4-OxazineHeterocyclicAntimicrobial
1,3-OxazineHeterocyclicCNS effects
Hexahydrocyclopenta[b][1,4]oxazineHeterocyclicAnticancer properties

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • CNS Depressant Effects : A study examining related oxazines reported significant CNS depressant activity quantified by reduced locomotor activity in mice. This suggests potential therapeutic applications for anxiety or sleep disorders .
  • Anticancer Studies : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The compound appears to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation : Research exploring the antimicrobial properties demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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